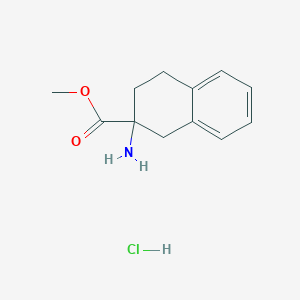

2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester, HY+

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid” is a rigid phenylalanine analogue . It has an empirical formula of C11H13NO2 and a molecular weight of 191.23 .

Synthesis Analysis

The compound was obtained as the sole amino acid product from a Strecker reaction with 1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-one . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The structure of the compound was determined by 1H NMR, 13C NMR, and auto-correlated two-dimensional NMR spectroscopy . The structure was found to be 2-endo-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2-exo-carboxylic acid .Chemical Reactions Analysis

The compound undergoes a Strecker reaction with 1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-one to form the amino acid product . Further details about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

The compound is a solid . It has a SMILES string of N [C@@]1 (CCc2ccccc2C1)C (O)=O .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques : This compound has been synthesized from naphthalene-2,3-diol using a seven-step process with an overall yield of 44%. The process includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation (Göksu et al., 2003).

- Electronic Coupling in Radical Cations : Studies on similar compounds indicate that the electronic coupling in radical cations is significant, with evidence from spectroscopic and electrochemical methods. These findings suggest potential applications in electronic and optoelectronic materials (Nöll et al., 2007).

Structural and Material Applications

- Crystal Packing : A structural study of esters attached to a naphthalene ring, similar to HY+, reveals that their crystal packing patterns are influenced by weak intermolecular interactions, such as C–H⋯O and C–H⋯π hydrogen bonds. This knowledge is crucial for understanding and designing materials with specific crystal structures (Mondal et al., 2008).

- Polymer Synthesis : Compounds related to HY+ have been used in the synthesis of various polymers, including poly(ester-amide)s and poly(ester-imide)s. These polymers exhibit good solubility in organic solvents, can form transparent and tough films, and have good thermal stability, indicating potential applications in materials science (Hsiao et al., 2004).

Miscellaneous Applications

- Protecting Group in Organic Synthesis : The 1,2,3,4-tetrahydro-1-naphthyl ester group, similar to the structure of HY+, has been used as a selective protecting group for carboxylic acids in organic synthesis. This group can be cleaved under neutral conditions, demonstrating its utility in complex organic synthesis (Slade et al., 1999).

- Chemoenzymatic Routes to Amino Acid Enantiomers : Research on cyclic α-quaternary α-amino esters, structurally related to HY+, indicates that they can be resolved enantioselectively using lipase enzymes. This approach could be useful for synthesizing specific amino acid enantiomers (Li et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-amino-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-11(14)12(13)7-6-9-4-2-3-5-10(9)8-12;/h2-5H,6-8,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGCVCZQYFDHCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=CC=CC=C2C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester, HY+ | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2381196.png)

![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2381202.png)

![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2381209.png)

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)